molecular formula C22H24N4O2S B15010536 2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B15010536
M. Wt: 408.5 g/mol
InChI Key: KOCXKVGQTPJDGM-ZVHZXABRSA-N
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Description

2-[(E)-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions.

    Formation of the Schiff Base: The final step involves the condensation of the aldehyde group with the amine to form the Schiff base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Various substitution reactions can occur, especially at the benzothiophene core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine moiety.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound could be investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, it may find applications in the development of new polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

    Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

The uniqueness of 2-[(E)-{[4-(4-METHYLPIPERIDIN-1-YL)-3-NITROPHENYL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C22H24N4O2S/c1-15-8-10-25(11-9-15)19-7-6-16(12-20(19)26(27)28)14-24-22-18(13-23)17-4-2-3-5-21(17)29-22/h6-7,12,14-15H,2-5,8-11H2,1H3/b24-14+

InChI Key

KOCXKVGQTPJDGM-ZVHZXABRSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/C3=C(C4=C(S3)CCCC4)C#N)[N+](=O)[O-]

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=NC3=C(C4=C(S3)CCCC4)C#N)[N+](=O)[O-]

Origin of Product

United States

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